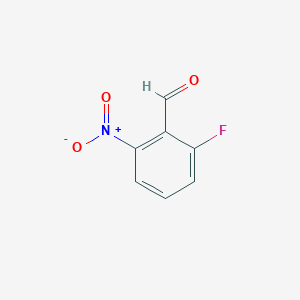

2-Fluoro-6-nitrobenzaldehyde

描述

Contextualization within Fluorinated Benzaldehydes and Nitroaromatic Compounds Research

Fluorinated benzaldehydes are a class of compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, such as metabolic stability and bioavailability. beilstein-journals.org Fluorinated benzaldehydes serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. beilstein-journals.orggoogle.com

Nitroaromatic compounds, on the other hand, are a major class of industrial chemicals used in the synthesis of a wide array of products like dyes, polymers, and explosives. nih.gov The strong electron-withdrawing nature of the nitro group is a key feature of these molecules. nih.gov In the realm of medicinal chemistry, substituted nitrobenzenes are precursors to a variety of bioactive indoles and other therapeutic agents. nih.gov However, their widespread use has also led to environmental concerns due to their potential toxicity. nih.govresearchgate.net

Significance of the 2-Fluoro-6-nitrobenzaldehyde Scaffold in Organic Synthesis Research

The this compound scaffold is a valuable intermediate in organic synthesis. Its functional groups—the aldehyde, the fluorine atom, and the nitro group—offer multiple sites for chemical modification. The aldehyde group can undergo oxidation to form a carboxylic acid, reduction to an alcohol, or participate in condensation reactions like the Wittig olefination and Henry reaction. researchgate.netscirp.org The fluorine atom and the nitro group, particularly due to their positions ortho to the aldehyde, influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com This allows for the introduction of various other functional groups, leading to the creation of diverse and complex molecular architectures.

Influence of the Nitro and Fluoro Substituents on Molecular Electrophilicity and Reactivity in this compound Studies

The presence of both a nitro group and a fluorine atom, which are strong electron-withdrawing groups, significantly increases the electrophilicity of the benzaldehyde (B42025) ring. acs.org This heightened electrophilicity makes the aromatic ring more susceptible to nucleophilic attack. The ortho-position of these substituents relative to the aldehyde group creates unique steric and electronic effects that modulate the reactivity of the molecule. ias.ac.inniscpr.res.in

Specifically, the strong -I (inductive) and -M (mesomeric) effects of the nitro group, combined with the -I effect of the fluorine atom, make the carbon atoms of the aromatic ring electron-deficient. This is particularly true for the carbon atom attached to the fluorine, which becomes a prime target for nucleophilic substitution. Studies have shown that the presence of electron-withdrawing groups, such as the nitro group, on a benzene (B151609) ring enhances the rate of nucleophilic aromatic substitution. researchgate.net

The aldehyde group itself is also activated by the presence of these ortho-substituents. The electron-withdrawing nature of the nitro and fluoro groups increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. This enhanced reactivity is beneficial in various synthetic transformations. For instance, in reactions like the Henry reaction, where an aldehyde reacts with a nitroalkane, the increased electrophilicity of the aldehyde can lead to higher yields and faster reaction rates. scirp.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1644-82-2 | chemicalbook.combiosynth.comsigmaaldrich.com |

| Molecular Formula | C₇H₄FNO₃ | chemicalbook.combiosynth.com |

| Molecular Weight | 169.11 g/mol | chemicalbook.combiosynth.com |

| Melting Point | 62-64 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 287 °C | chemicalbook.com |

| Flash Point | 127.3 °C | chemicalbook.combiosynth.com |

| Purity | 99% | sigmaaldrich.com |

| Physical Form | Solid-Crystals | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTKLMMRJDNPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542898 | |

| Record name | 2-Fluoro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-82-2 | |

| Record name | 2-Fluoro-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways of 2 Fluoro 6 Nitrobenzaldehyde

Precursor-Based Synthesis Routes and Mechanistic Investigations

The preparation of 2-fluoro-6-nitrobenzaldehyde often commences from readily available precursors, employing a series of strategic chemical transformations. These routes are designed to introduce the requisite fluoro, nitro, and formyl functionalities onto the benzene (B151609) ring with high regioselectivity and efficiency.

Fluorination and Formylation Steps on Phenolic Precursors

One common strategy involves the use of phenolic precursors. For instance, the synthesis of analogous compounds like 2-fluoro-4-hydroxy-5-nitrobenzaldehyde (B2403121) typically involves the nitration of a corresponding fluorinated hydroxybenzaldehyde. This approach highlights the importance of controlling reaction conditions, such as maintaining low temperatures, to achieve selective nitration at the desired position. While not a direct synthesis of this compound, this methodology illustrates the principle of introducing functional groups onto a pre-existing phenolic scaffold.

Formylation of fluorinated phenolic precursors is another key step. To mitigate side reactions like polymerization or over-reaction, strategies such as using protecting groups for the hydroxyl function and conducting the reaction at low temperatures are often employed. The Vilsmeier-Haack reaction (using POCl₃/DMF) is a common method for formylation, and its success can be enhanced by careful temperature control and slow addition of the formylating agent.

Application of Selective Fluorinating Agents (e.g., Hydrofluoric Acid, DAST)

The introduction of the fluorine atom onto the aromatic ring is a critical step that can be achieved through various fluorinating agents. While elemental fluorine and hydrofluoric acid are fundamental fluorine sources, their high toxicity and corrosiveness necessitate specialized handling. tcichemicals.com Consequently, a range of more user-friendly electrophilic and nucleophilic fluorinating agents have been developed. tcichemicals.com

Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, contain a nitrogen-fluorine bond and are effective for fluorinating electron-rich aromatic systems. wikipedia.org The mechanism of electrophilic fluorination is complex and may involve either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

Nucleophilic fluorinating agents, where the fluoride (B91410) anion is the reactive species, are also widely used. tcichemicals.com Reagents like diethylaminosulfur trifluoride (DAST) and its derivatives are effective for deoxygenative fluorination of alcohols, aldehydes, and ketones. acs.org Another approach involves nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the aromatic ring is displaced by a fluoride ion. For example, the synthesis of 2-fluoro-5-nitrobenzaldehyde (B1301997) can be achieved by treating 2-chloro-5-nitrobenzaldehyde (B167295) with dry potassium fluoride in a suitable solvent like dimethylformamide (DMF). prepchem.comgoogle.com

| Fluorinating Agent Type | Examples | Application |

| Electrophilic | N-fluorobenzenesulfonimide (NFSI), Selectfluor | Fluorination of electron-rich aromatic rings |

| Nucleophilic | Diethylaminosulfur trifluoride (DAST), Potassium Fluoride (KF) | Deoxygenative fluorination, Nucleophilic aromatic substitution |

Multi-step Synthesis Protocols Involving Fluorinated Intermediates

The synthesis of this compound often involves multi-step protocols that build the molecule sequentially. libretexts.org A common strategy starts with the fluorination of an appropriate precursor, followed by other functional group transformations. For instance, a multi-step synthesis could begin with a nucleophilic aromatic substitution to introduce the fluorine atom onto a nitro-substituted benzaldehyde (B42025) precursor. nih.gov Subsequent steps might involve modification of other substituents or the introduction of the formyl group if it is not already present. The order of these steps is crucial; for example, introducing a strongly deactivating group like a nitro group early in the synthesis can hinder subsequent electrophilic substitution reactions. libretexts.org

Demethylation Strategies of Methoxy (B1213986) Precursors for Analogous Compounds

The synthesis of hydroxylated analogs of this compound often employs demethylation of corresponding methoxy precursors. This strategy is particularly useful when the methoxy group serves as a protecting group or a directing group during the synthesis.

Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. nih.govsigmaaldrich.com The mechanism of BBr₃-mediated demethylation is initiated by the formation of an adduct between the Lewis acidic boron center and the oxygen of the methoxy group. nih.govgvsu.edu This is followed by the cleavage of the carbon-oxygen bond. While traditionally thought to proceed through a simple 1:1 stoichiometry, recent studies suggest a more complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov The reaction typically involves cooling the reaction mixture, slow addition of BBr₃, and subsequent quenching with a protic solvent like methanol.

Role of Boron Tribromide (BBr₃) in Demethylation Mechanisms

Optimization Strategies for Synthesis of this compound

Optimizing the synthesis of this compound focuses on maximizing product yield and purity by fine-tuning reaction parameters, selecting appropriate catalysts, and employing effective purification methods.

Temperature Control and Reaction Efficiency Studies

In modern synthetic approaches like continuous flow chemistry, the relationship between temperature and reaction time (residence time) is studied to maximize efficiency. Higher temperatures can dramatically shorten the required reaction time, thereby increasing the space-time yield. acs.org However, this must be balanced against the potential for increased side product formation. Studies on related nitration reactions show that increasing the temperature from 20°C to 80°C can reduce the necessary residence time from minutes to just 30 seconds while achieving a quantitative yield. acs.org

Table 1: Effect of Temperature and Residence Time on Reaction Yield in a Continuous Flow Nitration Process

| Entry | Residence Time (min) | Temperature (°C) | Yield (%) |

| 1 | 2.0 | 20 | 94 |

| 2 | 1.0 | 20 | 88 |

| 3 | 1.0 | 60 | >99 |

| 4 | 0.5 | 80 | >99 |

This table illustrates the general principle of temperature and residence time optimization in flow chemistry, based on data from a representative nitration process. acs.org

Catalyst Selection and Regioselectivity Enhancement (e.g., Lewis Acids)

Catalyst selection is paramount for achieving high regioselectivity, ensuring that functional groups are added to the correct position on the aromatic ring. While a variety of catalysts are employed in the synthesis of benzaldehyde derivatives, the choice depends on the specific reaction step. For instance, in the preparation of related halogenated benzaldehydes, solid superacid catalysts like iron-doped sulfated zirconia can be used during hydrolysis steps. google.com

For the reduction of the nitro group, a common subsequent reaction for this compound derivatives, catalyst choice is critical. Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions. researchgate.netresearchgate.net Other systems, such as iron in the presence of acetic acid (Fe-AcOH), are also effective for nitro group reduction, particularly when initiating intramolecular cyclization in subsequent steps. mdpi.com The selection of the catalyst can prevent undesirable side reactions, such as the dehalogenation that can occur with some functionalized nitroarenes. chemrxiv.org

Purification Techniques for Isolation from Side Products (e.g., Column Chromatography, Recrystallization)

The isolation and purification of this compound from reaction mixtures and isomeric byproducts are critical for obtaining a high-purity final product. Common methods include recrystallization and column chromatography. orgsyn.orgrsc.org

Recrystallization is a widely used technique where a suitable solvent or solvent mixture is chosen to dissolve the crude product at an elevated temperature, allowing the pure compound to crystallize upon cooling while impurities remain in the solution. google.com Various solvent systems have been proven effective for purifying related nitrobenzaldehydes, including toluene-petroleum ether, acetone-water, and methanol-petroleum ether. orgsyn.orggoogle.com

For more challenging separations, particularly for removing closely related isomers, column chromatography is the method of choice. rsc.org In this technique, the crude mixture is passed through a stationary phase, typically silica (B1680970) gel, using a liquid mobile phase (eluent). Differences in the affinity of the components for the stationary phase allow for their separation. A common eluent system for this class of compounds is a mixture of hexane (B92381) and ethyl acetate. rsc.org In some cases, purification can also be achieved through distillation under reduced pressure. orgsyn.org

Emerging Synthetic Techniques and Industrial Implications

The chemical industry is increasingly adopting advanced manufacturing technologies to improve the safety, efficiency, and environmental footprint of synthetic processes. Continuous-flow chemistry represents a significant advancement, particularly for the production of intermediates like this compound.

Continuous-Flow Hydrogenation Applications for Nitro Group Reduction

The reduction of nitro groups is a highly exothermic and potentially hazardous reaction, making it an ideal candidate for continuous-flow processing. acsgcipr.org Flow reactors offer enhanced heat and mass transfer, allowing for superior control over reaction conditions and minimizing the risks associated with scaling up batch processes. acsgcipr.org

Continuous-flow hydrogenation of nitroarenes is commonly performed using reactors like the H-Cube®, which can utilize catalyst cartridges (CatCarts®), such as 10% Palladium on Carbon. researchgate.netresearchgate.net This technology has been applied to a wide range of nitroaromatic compounds. researchgate.netresearchgate.netbeilstein-journals.org The use of flow chemistry allows for reactions to be conducted safely at elevated temperatures and pressures, often leading to full conversion and high yields in very short reaction times. researchgate.netbeilstein-journals.org

Enhancements in Reaction Outcomes via Flow Reactors

The use of continuous-flow reactors offers significant enhancements in reaction outcomes compared to traditional batch methods. The precise control over parameters like temperature, pressure, and residence time leads to improved yields, higher selectivity, and enhanced safety. acsgcipr.orgbeilstein-journals.org

Research has demonstrated that the continuous-flow reduction of aromatic nitro compounds can achieve quantitative yields in residence times as short as 50 minutes, producing a product clean enough to not require further purification. beilstein-journals.org In some systems utilizing highly efficient platinum nanoparticle catalysts, the hydrogenation of nitrobenzenes can be completed in as little as 31 seconds with yields up to 99%. rsc.org This rapid conversion and high efficiency highlight the transformative potential of flow chemistry. Furthermore, these systems demonstrate excellent stability, capable of operating for extended periods without significant loss of catalytic activity, making them suitable for industrial-scale production. rsc.org

Table 2: Comparison of Reaction Parameters in Continuous-Flow Nitro Group Reduction

| Catalyst System | Reactor Type | Temp. (°C) | Residence Time / Reaction Time | Yield | Reference |

| HSiCl₃ (metal-free) | 5 mL PTFE Reactor | Ambient | 50 min | Quantitative | beilstein-journals.org |

| 10% Pd/C | H-Cube® Flow Reactor | 40–60 °C | N/A (Flow Rate 0.5-1.0 mL/min) | Full Conversion | researchgate.net |

| Platinum Nanoparticles | Packed-Bed Flow Reactor | Ambient | 31 sec | up to 99% | rsc.org |

Catalyst Cartridge Systems and Hydrogen Management in Flow Chemistry

The adoption of flow chemistry has revolutionized synthetic processes, and the hydrogenation of nitroaromatics is a prime example. Systems such as the H-Cube® series of flow reactors have become instrumental in this field. These reactors integrate on-demand hydrogen generation with a disposable catalyst cartridge system, offering significant advantages in safety and process control. chemspx.cominkarp.co.inthalesnano.com

Catalyst Cartridge Systems: A core feature of these advanced flow reactors is the use of pre-packed, disposable catalyst cartridges, known as CatCarts®. inkarp.co.inanamed.com.tr These cartridges contain heterogeneous catalysts, such as the commonly used 10% Palladium on Carbon (Pd/C). researchgate.net This design eliminates the need for handling pyrophoric catalysts in open lab environments and simplifies the work-up process, as no catalyst filtration is required post-reaction. chemspx.cominkarp.co.in The cartridges are available in different sizes (e.g., 30 mm or 70 mm) to accommodate various scales of reaction. inkarp.co.inthalesnano.com

Hydrogen Management: A key innovation in systems like the H-Cube® Pro is the in-situ generation of hydrogen gas through the electrolysis of water. inkarp.co.inanamed.com.tr This on-demand production obviates the need for hazardous high-pressure hydrogen cylinders in the laboratory. chemspx.cominkarp.co.in The system offers precise control over the hydrogen supply, which is crucial for achieving selective transformations.

Hydrogen management within these systems is highly sophisticated, allowing for fine-tuning of reaction conditions. An HPLC pump introduces the solvent and the reactant into the system, where it is mixed with the endogenously generated hydrogen. inkarp.co.inanamed.com.tr The user can control the amount of hydrogen produced, with systems like the H-Cube® Pro capable of generating up to 60 NmL/min of hydrogen at pressures up to 100 bar. chemspx.cominkarp.co.instepbios.com This gas-liquid mixture then passes through the heated catalyst cartridge where the reaction occurs. inkarp.co.in The system's software allows for real-time monitoring and recording of parameters, including pressure, temperature, and flow rate, ensuring high reproducibility. inkarp.co.inanamed.com.tr The H-Cube® offers different hydrogen control modes, such as "Full H₂" for maximum hydrogen flow and "controlled" modes that adjust hydrogen delivery based on the system's back pressure. nih.gov

H-Cube® Pro System Parameters for Hydrogenation

| Parameter | Specification | Significance in Synthesis |

|---|---|---|

| Hydrogen Generation | In-situ via water electrolysis, up to 60 NmL/min | Eliminates need for hydrogen cylinders, enhancing safety. |

| Pressure Control | Up to 100 bar | Allows for reactions under high pressure to improve rates and yields. |

| Temperature Range | 10°C to 150°C | Enables fine-tuning of reaction selectivity and kinetics. |

| Catalyst System | Disposable CatCart® (e.g., 10% Pd/C) | Safe handling of catalyst and simplified product work-up. |

| Hydrogen Control | Adjustable amount and flow modes | Facilitates selective reductions and optimization of reaction conditions. |

Considerations of Side Reactions during Synthesis (e.g., Cannizzaro Reaction)

A critical aspect of the synthesis of this compound is the management of potential side reactions. One of the most notable is the Cannizzaro reaction, which is a base-induced disproportionation of two molecules of a non-enolizable aldehyde. researchgate.net Since this compound lacks α-hydrogens, it is susceptible to this reaction in the presence of a strong base.

The Cannizzaro reaction results in the formation of a primary alcohol and a carboxylic acid. pearson.com In the context of this compound, this would lead to the undesired formation of 2-fluoro-6-nitrobenzyl alcohol (the reduction product) and 2-fluoro-6-nitrobenzoic acid (the oxidation product). nii.ac.jp Studies on similarly substituted nitrobenzaldehydes, such as p-nitrobenzaldehyde, confirm the formation of the corresponding alcohol and carboxylic acid. pearson.comnii.ac.jp It has also been noted that with ortho-nitrobenzaldehyde, an intramolecular Cannizzaro reaction can occur, leading to o-aminobenzoic acid. stackexchange.com

Difficulties arising from the Cannizzaro reaction have been observed during flow chemistry syntheses involving various benzaldehydes, leading to the formation of the corresponding alcohols and carboxylic acid salts. researchgate.net The presence of strong electron-withdrawing groups, like the nitro group, on the benzaldehyde ring can influence the reaction's kinetics. stackexchange.com Therefore, careful control of the pH and avoidance of strong basic conditions are crucial during the synthesis and work-up of this compound to minimize the formation of these byproducts.

Potential Cannizzaro Reaction Products of this compound

| Reactant | Reaction Type | Potential Products |

|---|---|---|

| This compound | Cannizzaro Reaction (Disproportionation) | 2-Fluoro-6-nitrobenzyl alcohol (Reduction Product) |

| 2-Fluoro-6-nitrobenzoic acid (Oxidation Product) |

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 6 Nitrobenzaldehyde

Electrophilic and Nucleophilic Reactivity Profiles

The electronic properties of the substituents on the aromatic ring of 2-Fluoro-6-nitrobenzaldehyde create distinct sites for both electrophilic and nucleophilic attack. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aldehyde and the aromatic ring. wiserpub.comnih.gov

Condensation Reactions Enhanced by Nitro Group Electrophilicity

The nitro group in this compound plays a crucial role in enhancing the electrophilicity of the aldehyde's carbonyl carbon. This increased electrophilicity makes the compound highly susceptible to condensation reactions with various nucleophiles. The electron-withdrawing effect of the nitro group, positioned ortho to the aldehyde, makes the carbonyl carbon more electron-deficient and therefore more reactive towards nucleophilic attack. wiserpub.com This is a key feature that distinguishes its reactivity from benzaldehydes lacking such a strongly deactivating group.

Schiff Base Formation with Primary Amines: Mechanisms and Applications

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. gsconlinepress.comijmcmed.org This reaction is typically catalyzed by acid or heat and involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. gsconlinepress.comijmcmed.orgnih.gov The resulting intermediate then eliminates a water molecule to form the characteristic azomethine group (-C=N-) of the Schiff base. researchgate.net

The general mechanism for Schiff base formation is a two-step process involving addition and then elimination. researchgate.net

Schiff bases derived from substituted benzaldehydes are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications in coordination chemistry. gsconlinepress.comijmcmed.orgresearchgate.netnih.gov

Nucleophilic Aromatic Substitution Pathways Involving Fluorine and Nitro Groups

The presence of both a fluorine atom and a nitro group on the aromatic ring makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. nih.govmasterorganicchemistry.com

In this molecule, the fluorine atom serves as an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is somewhat counterintuitive given the strength of the C-F bond, but in SNAr, the rate-determining step is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of fluorine. masterorganicchemistry.com The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring.

Research has shown that in nucleophilic aromatic substitution reactions with [¹⁸F]fluoride, the presence of a nitro group on the aromatic ring facilitates the substitution. umich.eduresearchgate.net Studies on structurally similar compounds have demonstrated that electron-withdrawing groups are essential for a good radiochemical yield in such labeling reactions. umich.edusnmjournals.org

Oxidation and Reduction Chemistry

The aldehyde functional group in this compound can undergo both oxidation to a carboxylic acid and reduction to an alcohol, providing pathways to other important classes of compounds.

Oxidation of Aldehyde Moiety to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid. Various oxidizing agents can be employed for this transformation. Common methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media. Other reagent systems, such as hydrogen peroxide in the presence of a catalyst, have also been developed for the efficient oxidation of aldehydes. rsc.orgresearchgate.net For instance, a combination of urea-hydrogen peroxide in formic acid provides a mild and convenient method for this conversion. researchgate.net

Table 1: Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Conditions | Reference |

| Potassium Permanganate (KMnO₄) | Controlled temperature and pressure | |

| Chromium Trioxide (CrO₃) | Acidic media | |

| Hydrogen Peroxide (H₂O₂) with Co₄HP₂Mo₁₅V₃O₆₂ catalyst | Ionic liquid [TEBSA][BF₄] | rsc.org |

| Urea-Hydrogen Peroxide (UHP) | Formic acid | researchgate.net |

Reduction of Aldehyde Group to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, yielding (2-fluoro-6-nitrophenyl)methanol. This transformation is commonly achieved using reducing agents such as sodium borohydride. In a laboratory setting, the reduction of an aldehyde to an alcohol is a fundamental and widely used reaction. tsijournals.com For example, the reduction of substituted benzaldehydes to their corresponding alcohols can be carried out with high conversion rates. tsijournals.com Electrolytic methods have also been developed as an environmentally friendly alternative for the reduction of aldehydes to primary alcohols. tandfonline.com

In some synthetic pathways, the reduction of the nitro group can occur concurrently or selectively depending on the chosen reducing agent and reaction conditions.

Table 2: Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Typical Solvent | Reference |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | |

| Polyethylene amine Nano Cerium Methoxy (B1213986) Borohydride | Tetrahydrofuran (THF) | tsijournals.com |

| Electrolytic Reduction (Copper Electrodes) | Water | tandfonline.com |

Selective Reduction of Nitro Group to Amines

The selective reduction of the nitro group in this compound to an amine is a crucial transformation in organic synthesis, yielding 2-fluoro-6-aminobenzaldehyde. This conversion can be achieved through various methods, including catalytic hydrogenation. vulcanchem.comgoogle.com For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can effectively reduce the nitro group while preserving the aldehyde functionality. vulcanchem.com This selectivity is critical as the aldehyde group is also susceptible to reduction. The choice of catalyst and reaction conditions plays a pivotal role in achieving high yields of the desired amino-aldehyde.

The mechanism for the reduction of a nitro group generally proceeds through intermediates such as nitroso and hydroxylamine (B1172632) species before forming the final amine. google.com The reaction pathway can be influenced by factors like the pH of the reaction medium.

Several studies have highlighted the successful selective reduction of nitroarenes in the presence of other reducible functional groups. For example, mesoporous nickel-containing silicates have been used as catalysts in transfer hydrogenation, where the nitro group is preferentially reduced over a carbonyl group. unimi.it This selectivity is attributed to the stronger adsorption of the nitro group onto the catalyst surface. unimi.it Similarly, gold nanoparticles supported on titanium dioxide have demonstrated excellent selectivity in the reduction of nitroarenes. unimi.it

Comparative Reactivity Studies with Structurally Related Benzaldehydes

The reactivity of this compound is significantly influenced by its substituents. A comparative analysis with other benzaldehydes, such as 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde (B119727), provides valuable insights into these effects.

Analysis of Steric and Electronic Effects of Substituents on Reaction Rates and Selectivity

The reactivity of substituted benzaldehydes in nucleophilic addition reactions is governed by both steric and electronic factors. ncert.nic.in Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. ncert.nic.inwiserpub.com Conversely, electron-donating groups decrease this electrophilicity. ncert.nic.in

In this compound, both the fluorine atom and the nitro group are electron-withdrawing. vulcanchem.com The strong electron-withdrawing nature of these groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Steric hindrance also plays a crucial role. The presence of substituents at the ortho positions, as in this compound, can sterically hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.inrsc.org This steric effect can sometimes counteract the electronic activation. However, the relative importance of steric and electronic effects can vary depending on the specific reaction and the nature of the nucleophile.

Reactivity Differences with 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde

A comparison of this compound with 2-nitrobenzaldehyde and 2-chlorobenzaldehyde highlights the distinct influence of the ortho-substituents.

2-Nitrobenzaldehyde: The primary difference between this compound and 2-nitrobenzaldehyde is the presence of the fluorine atom. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect further increases the electrophilicity of the aromatic ring and the carbonyl carbon compared to 2-nitrobenzaldehyde. researchgate.net This makes this compound generally more reactive towards nucleophiles.

2-Chlorobenzaldehyde: Both fluorine and chlorine are halogens and exert an electron-withdrawing inductive effect. However, fluorine's effect is stronger. researchgate.net In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring, the reactivity is enhanced by electron-withdrawing groups ortho and para to the leaving group. openstax.orgpressbooks.pub These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. openstax.org Therefore, the presence of the strongly electron-withdrawing nitro group in this compound makes the fluorine atom a good leaving group in SNAr reactions. When comparing the reactivity of a fluoro-substituted versus a chloro-substituted benzaldehyde (B42025) in SNAr, the carbon-fluorine bond is stronger than the carbon-chlorine bond, which would typically make fluoride a poorer leaving group. However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is accelerated by the electron-withdrawing power of the substituent. umich.edu

The following table provides a comparative summary of the properties of these three compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Electronic Effects |

| This compound | C₇H₄FNO₃ | 169.11 | -F, -NO₂ | Strong electron-withdrawing |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | -NO₂ | Strong electron-withdrawing |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | -Cl | Electron-withdrawing |

Derivatization and Functional Analogues in 2 Fluoro 6 Nitrobenzaldehyde Research

Synthesis and Characterization of Novel Derivatives

The inherent reactivity of the aldehyde and the electronic properties conferred by the fluoro and nitro substituents make 2-fluoro-6-nitrobenzaldehyde a versatile starting material for the synthesis of a diverse range of derivatives.

Schiff Bases and Hydrazones: Synthetic Routes and Structural Elucidation

Schiff bases and hydrazones are prominent classes of compounds derived from this compound. The synthesis of these derivatives typically involves a condensation reaction between the aldehyde group of this compound and the primary amino group of various amines, hydrazines, or hydrazides. nih.govdergipark.org.tr This reaction is often carried out under reflux in a suitable solvent, such as ethanol.

The introduction of different aromatic or heterocyclic moieties through the amine component allows for the fine-tuning of the electronic and steric properties of the resulting Schiff bases and hydrazones. This versatility makes them valuable intermediates in the synthesis of more complex molecules and for screening for potential biological activities. nih.gov

Brominated Analogues for Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The strategic introduction of a bromine atom onto the aromatic ring of this compound or its derivatives creates valuable precursors for cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for linking aryl moieties. mdpi.comresearchgate.net

The synthesis of brominated analogues can be achieved through various bromination methods. The resulting bromo-substituted compounds can then be reacted with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.net This allows for the coupling of the 2-fluoro-6-nitrobenzoyl scaffold to other aromatic or heteroaromatic rings, leading to the creation of complex biaryl structures. mdpi.com The Suzuki-Miyaura coupling is favored for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com This approach has been successfully employed in the synthesis of complex molecules, including those with potential biological activity. researchgate.net

Heterocyclic Compounds Derived from this compound

This compound serves as a key building block in the synthesis of various heterocyclic compounds. Its reactive aldehyde group and the presence of the ortho-fluoro and nitro substituents can direct and facilitate cyclization reactions. For instance, it can be used in multi-component reactions to construct complex heterocyclic frameworks. One-pot synthesis methodologies are often employed, where this compound is reacted with other reagents to form fused ring systems. researchgate.netrsc.org

An example of its utility is in the synthesis of isoquinoline (B145761) derivatives. The cyclocondensation of 2-fluoro-5-nitrobenzaldehyde (B1301997) (a related isomer) with amidines has been shown to be a viable route to isoquinolines. osi.lv Similar strategies can be envisioned for this compound, where the aldehyde participates in the formation of a new ring, and the nitro group can be a precursor for further transformations, such as reduction to an amino group, which can then participate in subsequent cyclization steps. mdpi.com The synthesis of indole (B1671886) derivatives is another area where ortho-nitrobenzaldehydes are utilized. mdpi.com

Derivatization Strategies for Analytical and Biomedical Applications

The chemical properties of this compound make it a valuable reagent for derivatization in analytical chemistry, particularly for enhancing the detection of certain analytes in complex matrices. This is especially prominent in the analysis of nitrofuran metabolites in food products.

Utilization as Derivatizing Reagent in Chromatographic Detection Methods (e.g., HPLC-FLD, LC-MS/MS for Nitrofuran Metabolites)

2-Nitrobenzaldehyde (B1664092) (a closely related compound) is widely used as a derivatizing reagent for the determination of nitrofuran antibiotic residues in various food matrices like honey, fish, and other animal tissues. nih.govusda.govnih.govsemanticscholar.org Nitrofurans are rapidly metabolized in animals, and their parent compounds are often undetectable. However, their tissue-bound metabolites can be released through acid hydrolysis. semanticscholar.orgiaea.org

These released metabolites, which include compounds like 3-amino-2-oxazolidinone (B196048) (AOZ) and 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), are then derivatized with 2-nitrobenzaldehyde. usda.gov This reaction converts the metabolites into more stable and detectable derivatives. nih.gov The resulting derivatives are then typically analyzed using high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or, more commonly, tandem mass spectrometry (LC-MS/MS). nih.govusda.govrsc.org The derivatization step is crucial as it improves the chromatographic properties and significantly enhances the sensitivity and selectivity of the detection method, allowing for the quantification of these residues at very low levels (µg/kg). nih.govnih.gov While 2-nitrobenzaldehyde is the commonly cited reagent, the principles of this derivatization are directly applicable to this compound, which could potentially offer different reactivity or detection characteristics.

| Parameter | Description |

| Analyte | Nitrofuran Metabolites (e.g., AOZ, AMOZ, AHD, SEM) nih.gov |

| Derivatizing Reagent | 2-Nitrobenzaldehyde (similar to this compound) nih.gov |

| Matrix | Animal tissues, Honey, Fish nih.govusda.govnih.gov |

| Detection Method | HPLC-FLD, LC-MS/MS nih.govrsc.org |

| Purpose of Derivatization | Enhance stability, chromatographic properties, and detection sensitivity nih.gov |

Mechanistic Insights into Derivatization Reactions for Enhanced Analyte Characteristics

The derivatization of nitrofuran metabolites with reagents like 2-nitrobenzaldehyde is a chemical reaction that enhances the analyte's properties for detection. sci-hub.se The reaction involves the condensation of the aldehyde group of the derivatizing reagent with the primary amine group of the nitrofuran metabolite. This forms a stable Schiff base derivative. ddtjournal.com

This derivatization serves several key purposes in the analytical process:

Increased Molecular Weight and Stability: The resulting derivative has a higher molecular weight, which can be advantageous for mass spectrometric analysis. The conversion of the reactive primary amine to a more stable imine linkage also prevents degradation of the analyte. mdpi.com

Improved Chromatographic Behavior: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reversed-phase HPLC columns. ddtjournal.com

Enhanced Ionization Efficiency: For LC-MS/MS analysis, the derivatization can introduce a moiety that is more readily ionized in the mass spectrometer's ion source, leading to a stronger signal and lower detection limits. ddtjournal.com

Characteristic Fragmentation: The derivative is designed to produce specific and predictable fragment ions upon collision-induced dissociation (CID) in the mass spectrometer. This allows for highly selective and sensitive detection using techniques like multiple reaction monitoring (MRM). ddtjournal.com

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the characterization of 2-Fluoro-6-nitrobenzaldehyde, providing unambiguous evidence for the presence and connectivity of its constituent atoms.

¹⁹F NMR spectroscopy is a critical tool for verifying the presence and position of the fluorine atom on the aromatic ring. The fluorine nucleus is highly sensitive in NMR, and its chemical shift is indicative of its electronic environment. For fluorinated aromatic compounds, the chemical shift values typically fall within a well-defined range. huji.ac.il While specific data for this compound is not widely published, related compounds such as 2-fluorobenzaldehyde (B47322) show characteristic signals that help in confirming the ortho-fluoro substitution pattern. chemicalbook.com The precise chemical shift would be influenced by the electron-withdrawing nitro group and the aldehyde functionality.

The ¹H NMR spectrum provides detailed information about the aldehyde and aromatic protons. The aldehyde proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, typically appearing far downfield in the region of δ 9.5–10.5 ppm. libretexts.org For ortho-substituted benzaldehydes, this chemical shift can be even further downfield, in the range of 10.20–10.50 δ. cdnsciencepub.com

The aromatic protons of this compound would appear as a complex multiplet due to spin-spin coupling between the protons themselves and with the fluorine atom. The exact chemical shifts and coupling constants are influenced by the electronic effects of both the fluoro and nitro substituents. In a related compound, 2-chloro-6-fluoro-benzaldehyde, the aromatic protons appear in the range of δ 7.10-7.52 ppm. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Functional Groups in Substituted Benzaldehydes

| Functional Group | Chemical Shift (δ) ppm |

| Aldehyde Proton (CHO) | 9.5 - 10.5 libretexts.org |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and concentration.

Several factors can lead to discrepancies in NMR spectra, requiring careful analysis.

Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons. For instance, a change from a non-polar solvent like CCl₄ to a more polar one like CDCl₃ can cause small but significant downfield shifts, often around 0.07 ppm for aldehyde protons, due to hydrogen bonding with the solvent. cdnsciencepub.com Tables of common solvent impurity peaks are essential for distinguishing these from the compound's signals. sigmaaldrich.comcarlroth.com

Impurities: The presence of impurities from the synthesis or purification process can introduce extraneous peaks in the NMR spectrum. Common organic solvents or residual starting materials are frequent culprits. sigmaaldrich.com Careful comparison with reference spectra and the use of 2D NMR techniques can help in identifying impurity signals.

Tautomeric Equilibria: While less common for simple benzaldehydes, the possibility of tautomerism should be considered, especially in molecules with specific functional groups that can participate in proton transfer. beilstein-journals.orgosi.lv In the case of this compound, the primary keto form is overwhelmingly stable, and the presence of enol tautomers is not expected to be a significant factor causing spectral discrepancies under normal conditions.

¹H NMR for Aldehyde and Aromatic Proton Identification

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound.

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde, the symmetric and asymmetric stretches of the nitro (NO₂) group, and the C-F stretch.

C=O Stretch: The carbonyl stretching vibration in aromatic aldehydes typically appears in the region of 1680–1710 cm⁻¹. niscpr.res.in For 2-nitrobenzaldehyde (B1664092), a related compound, this peak is observed around 1698-1701 cm⁻¹. niscpr.res.in

NO₂ Stretches: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibration is typically observed in the 1200-1300 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aldehyde C-H stretch appears as two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹. niscpr.res.in

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (CHO) | C=O Stretch | 1680 - 1710 niscpr.res.in |

| C-H Stretch | ~2820, ~2720 niscpr.res.in | |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1335 - 1370 | |

| Fluoro (C-F) | C-F Stretch | 1200 - 1300 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450 - 1600 |

Raman spectroscopy provides complementary vibrational data to FT-IR. While FT-IR is more sensitive to polar bonds like C=O, Raman spectroscopy is often better for analyzing non-polar or symmetric bonds. For substituted benzaldehydes, Raman spectra can provide clear signals for the aromatic ring vibrations and the C-H and C=O stretching modes. niscpr.res.in For instance, in 2-nitrobenzaldehyde, the C=O stretch is observed at 1701 cm⁻¹ and the aromatic C-H stretches appear around 3082 cm⁻¹. niscpr.res.in The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

Vibrational Mode Assignments and Potential Energy Distribution (PED)

The vibrational characteristics of this compound have been investigated using a combination of experimental techniques, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, and theoretical calculations. niscpr.res.inniscpr.res.in These studies provide detailed insights into the molecule's vibrational modes, which are essential for understanding its structural and electronic properties. The assignments of these vibrational modes are often supported by potential energy distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration. nih.govamazonaws.com

Theoretical calculations, typically employing density functional theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), are used to compute the optimized geometry and harmonic vibrational frequencies. niscpr.res.inniscpr.res.in The calculated frequencies are often scaled to compensate for anharmonicity and other computational approximations, allowing for a more accurate comparison with experimental data. nih.gov

Key vibrational modes for benzaldehyde (B42025) derivatives include C-H stretching, C=O stretching, and the vibrations of the nitro group. niscpr.res.in For this compound, the presence of the fluorine atom introduces additional C-F stretching and bending vibrations.

Key Vibrational Frequencies and Assignments:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹. tandfonline.com The C-H stretching mode of the aldehyde group (CHO) is also a characteristic vibration. niscpr.res.in

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, characteristic band usually appearing around 1700 cm⁻¹. niscpr.res.in

NO₂ Vibrations: The nitro group exhibits both asymmetric and symmetric stretching vibrations, which are typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. tandfonline.com

C-F Stretching: The C-F stretching vibration is expected to appear as a strong absorption band. For a similar molecule, 2-fluoro-4,6-dinitrophenol, a strong C-F stretching band was observed at 1230 cm⁻¹. researchgate.net

Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic stretching and bending vibrations. Ring breathing mode for 2-nitrobenzaldehyde has been identified around 1036 cm⁻¹ (FT-IR) and 1044 cm⁻¹ (FT-Raman). niscpr.res.in

The table below presents a summary of selected theoretical and experimental vibrational frequencies for related nitrobenzaldehyde compounds, illustrating the typical ranges for these vibrations.

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C=O Stretch | 1701 (2NB) | 1698 (2NB) | 1701 (2NB) |

| NO₂ Asymmetric Stretch | 1547 (NCTh) | 1519 (NCTh) | - |

| NO₂ Symmetric Stretch | 1339 (NCTh) | 1346 (NCTh) | - |

| Ring Breathing | 1018 (2NB) | 1036 (2NB) | 1044 (2NB) |

Data for 2-nitrobenzaldehyde (2NB) and (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one (NCTh) are used for illustrative purposes. niscpr.res.intandfonline.com

Potential energy distribution (PED) analysis helps to resolve ambiguities in vibrational assignments by detailing the contributions of different internal coordinates (like bond stretching, angle bending, and torsions) to each vibrational mode. nih.govamazonaws.comresearchgate.net For example, a mode might be a complex mixture of C-C stretching and C-H bending.

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction (XRD) for Molecular Conformation and Packing

Single crystal X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation of this compound. The crystal structure also reveals how individual molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. unica.it

In related nitro-substituted aromatic compounds, XRD studies have shown that the molecular conformation is often influenced by the steric and electronic effects of the substituents. mdpi.commdpi.com For instance, the planarity of the molecule can be affected by the position of the nitro group. mdpi.com In the solid state, molecules of similar structures are often held together by a network of intermolecular interactions. mdpi.comresearchgate.net

The table below lists typical crystallographic data that would be obtained from a single crystal XRD study.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles that describe the conformation around a bond. |

Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. bsb-muenchen.de By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. tandfonline.com

For molecules containing nitro and fluoro groups, several types of intermolecular interactions are expected to play a crucial role in the crystal packing:

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde and nitro oxygen atoms are highly probable. acs.org These interactions are a common feature in the crystal structures of nitro-substituted compounds. mdpi.com

π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking. iucr.org This type of interaction is common in planar aromatic systems and contributes significantly to the stability of the crystal packing. mdpi.comresearchgate.net The centroid-to-centroid distance between stacked rings is a key parameter for quantifying this interaction, with typical distances around 3.8 Å. researchgate.netiucr.org

Halogen Interactions: The fluorine atom can participate in various intermolecular contacts, including C-H···F and F···F interactions, although these are generally weaker than conventional hydrogen bonds. researchgate.netnih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction to the total surface area. nih.gov For example, in a related fluorinated compound, F⋯H/H⋯F contacts accounted for a significant portion of the interactions. nih.gov

| Interaction Type | Description | Typical Contribution |

| H···H | Contacts between hydrogen atoms. | Often a large percentage due to the abundance of H atoms on the molecular surface. nih.gov |

| O···H/H···O | Typically represents hydrogen bonds involving oxygen atoms. nih.gov | Significant in compounds with C-H···O interactions. acs.org |

| C···H/H···C | van der Waals contacts between carbon and hydrogen. nih.gov | A common contributor to crystal packing. |

| F···H/H···F | Interactions involving fluorine atoms. | Can be a major contributor in fluorinated compounds. nih.gov |

| C···C | Often indicative of π-π stacking interactions. nih.gov | Important for planar aromatic systems. mdpi.com |

| N···O | Interactions involving the nitro group. | Can contribute to the stability of the crystal lattice. acs.org |

Electronic Spectroscopy and Ligand Field Theory for Coordination Complexes

When this compound acts as a ligand in a coordination complex with a transition metal ion, its electronic properties, and those of the resulting complex, can be studied using electronic spectroscopy (UV-Vis). The principles of Ligand Field Theory (LFT) are used to interpret the resulting spectra. numberanalytics.comresearchgate.net LFT is an extension of crystal field theory and molecular orbital theory, providing a detailed description of the metal-ligand bonding and its effect on the metal's d-orbitals. numberanalytics.comresearchgate.net

The formation of a coordination complex involves the donation of electron pairs from the ligand (a Lewis base) to the central metal ion (a Lewis acid). msu.edu In this compound, the potential coordination sites are the oxygen atom of the aldehyde group and potentially the oxygen atoms of the nitro group.

The UV-Vis spectrum of a coordination complex typically shows two main types of electronic transitions:

d-d Transitions: These transitions occur between the split d-orbitals of the central metal ion. ethz.ch The energy of these transitions corresponds to the ligand field splitting parameter (Δ), which is a measure of the strength of the interaction between the metal and the ligands. ethz.ch These bands are often weak in intensity. ethz.ch

Charge Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). bohrium.com

The geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the nature of the metal ion and the ligand all influence the electronic spectrum. ethz.chrroij.com Ligand Field Theory helps to predict the splitting pattern of the d-orbitals for a given geometry and to rationalize the observed magnetic and spectroscopic properties of the complex. numberanalytics.com The energy of the d-d transitions, for example, is directly related to the ligand field splitting energy (Δ), which can be used to arrange ligands in a spectrochemical series based on their ability to cause d-orbital splitting. ethz.ch

While specific data on coordination complexes of this compound is not available in the provided results, the table below shows typical electronic absorption data for complexes with related ligands.

| Complex Type | Transition Type | Typical Wavelength/Energy Range |

| Transition Metal Complexes | d-d transitions | Visible region, often weak intensity. ethz.ch |

| Transition Metal Complexes | Charge Transfer (CT) | UV or visible region, high intensity. bohrium.com |

| Schiff Base Complexes | π → π* (intra-ligand) | UV region, high intensity. bohrium.com |

| Schiff Base Complexes | n → π* (intra-ligand) | UV-Vis region, lower intensity than π → π*. bohrium.com |

The electronic spectrum of a complex containing this compound would likely feature intra-ligand transitions (π → π* and n → π*) associated with the aromatic ring and its substituents, as well as the characteristic d-d and/or charge-transfer bands arising from the metal-ligand interaction. bohrium.com

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules. By approximating the complex many-electron problem to one based on electron density, DFT provides a balance between computational cost and accuracy. For 2-fluoro-6-nitrobenzaldehyde, DFT calculations, often employing basis sets like B3LYP/6-311+G(d,p), are instrumental in optimizing its molecular geometry and predicting a range of properties.

Prediction of Reaction Pathways, Transition States, and Activation Energies

A significant application of DFT is the elucidation of reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify stable intermediates, transition states, and the associated activation energies. For reactions involving this compound, such as nucleophilic substitution or condensation reactions, DFT calculations can predict the most likely reaction pathways. This involves locating the transition state structures that connect reactants to products and calculating the energy barrier that must be overcome for the reaction to proceed. These theoretical predictions of activation energies provide crucial information about reaction kinetics and can guide the design of more efficient synthetic routes. researchgate.netescholarship.org

Regioselectivity Prediction via Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining and predicting the outcome of chemical reactions, particularly their regioselectivity. numberanalytics.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com For this compound, FMO analysis can identify the most probable sites for nucleophilic or electrophilic attack. The distribution and energy of the HOMO and LUMO can indicate which atoms are more susceptible to reaction, thereby predicting the regioselectivity in reactions like cycloadditions or substitutions. researchgate.net The electron-withdrawing nature of the nitro and fluoro groups significantly influences the electronic distribution and, consequently, the FMOs of the aromatic ring.

Simulation of Solvent Effects on Reaction Dynamics (e.g., COSMO-RS)

Reactions are rarely performed in the gas phase; the solvent can play a crucial role in reaction dynamics and outcomes. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. ua.ptscm.com It allows for the simulation of solvent effects on the stability of reactants, products, and transition states. For reactions involving this compound, COSMO-RS can be used to screen for optimal solvents that may enhance reaction rates or influence selectivity by preferentially stabilizing certain species. ua.pt This theoretical approach can significantly reduce the experimental effort required for solvent optimization. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can aid in the interpretation of experimental spectra and confirm the structure of this compound and its derivatives. cdnsciencepub.comcdnsciencepub.com Similarly, the calculation of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. niscpr.res.in By comparing the calculated frequencies with the observed spectral bands, a detailed assignment of vibrational modes can be achieved, providing a deeper understanding of the molecular structure and bonding. niscpr.res.intandfonline.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of descriptors that quantify various aspects of this structure and help in predicting chemical behavior.

HOMO-LUMO Energy Gap Analysis and Electron Transfer Properties

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and reactivity of a molecule. numberanalytics.comnih.gov A smaller HOMO-LUMO gap generally implies a higher reactivity, as it requires less energy to excite an electron from the occupied HOMO to the unoccupied LUMO, facilitating electron transfer. numberanalytics.com For this compound, the analysis of its HOMO-LUMO gap provides insights into its electron-accepting capabilities, which are enhanced by the presence of the electron-withdrawing nitro group. This information is valuable for understanding its role in charge-transfer interactions and its potential use in materials science. iosrjournals.orgfluoromart.com

Table 1: Computational Chemistry Methods and Applications for this compound

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| DFT with Transition State Search | Reaction Mechanism Studies | Reaction pathways, transition state structures, activation energies researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Reactivity and Regioselectivity Prediction | HOMO/LUMO energy levels and distribution, sites for nucleophilic/electrophilic attack numberanalytics.com |

| COSMO-RS | Solvent Effect Simulation | Solvation energies, reaction dynamics in different media ua.pt |

| DFT with GIAO method | NMR Spectra Prediction | ¹H and ¹³C chemical shifts, coupling constants cdnsciencepub.comcdnsciencepub.com |

| DFT Frequency Calculations | Vibrational Spectra Prediction | IR and Raman frequencies and intensities niscpr.res.in |

| HOMO-LUMO Gap Analysis | Electronic Properties and Reactivity | Kinetic stability, electron transfer properties numberanalytics.comnih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis-like structure of one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deq-chem.com This approach provides a quantitative description of bonding, charge distribution, and intramolecular delocalization (donor-acceptor) interactions. uni-muenchen.defaccts.de The stabilization energy (E(2)) associated with these interactions is a key output, quantifying the delocalization from a filled (donor) NBO to an empty (acceptor) NBO. semanticscholar.org

Key intramolecular hyperconjugative interactions and their stabilization energies for the related compound 4-fluoro-3-nitrobenzaldehyde (B1361154) are presented below as an illustrative example.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(10) | π(C(1)-C(6)) | 18.91 |

| LP(1) O(10) | π(C(2)-C(3)) | 19.83 |

| LP(2) F(9) | σ(C(3)-C(4)) | 4.34 |

| LP(2) O(11) | π(N(7)-O(12)) | 52.79 |

| LP(2) O(12) | π*(N(7)-O(11)) | 70.13 |

Data sourced from a study on 4-fluoro-3-nitrobenzaldehyde and is illustrative for the types of interactions expected in this compound. researchgate.net

Molecular Electrostatic Potential (MEP) Surface for Electrophilicity and Nucleophilicity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajol.infotandfonline.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing regions of varying potential. core.ac.ukd-nb.info Red indicates regions of negative potential (nucleophilic, electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electrophilic, electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential. researchgate.net

Conformational Analysis and Energy Minimization Studies (e.g., INDO, CNDO Approximations)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For molecules like this compound, rotation around single bonds, particularly the C-CHO (aldehyde) and C-NO2 (nitro) bonds, gives rise to different conformers. Semi-empirical molecular orbital methods like INDO (Intermediate Neglect of Differential Overlap) and CNDO (Complete Neglect of Differential Overlap) have historically been used to study these conformational preferences. cdnsciencepub.comcdnsciencepub.comsciencemadness.org

Studies on monofluorobenzaldehydes have used these methods to calculate the energy differences between the planar O-cis and O-trans conformers, which are defined by the orientation of the aldehyde's oxygen atom relative to the fluorine substituent. cdnsciencepub.comresearchgate.net The results from INDO calculations were often found to be in better agreement with experimental data than other computational methods of the time. cdnsciencepub.comcdnsciencepub.com These calculations help determine the most stable, lowest-energy conformation of the molecule by mapping the potential energy as a function of the rotational angle of the substituent groups. researchgate.net For this compound, steric hindrance between the ortho-substituents (fluoro, nitro, and aldehyde groups) would likely force the nitro and aldehyde groups to twist out of the plane of the benzene (B151609) ring to achieve a minimum energy conformation. cdnsciencepub.com

Molecular Docking Simulations for Biological Activity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.truin-alauddin.ac.id The simulation predicts the binding affinity, or strength of the interaction, which is often reported as a docking score or binding energy in kcal/mol. ias.ac.in This method is instrumental in drug discovery for predicting the biological activity of novel compounds by assessing their potential to inhibit a specific protein target. uin-alauddin.ac.idacs.org

While specific docking studies for this compound were not found, research on the analogous compound 4-fluoro-3-nitrobenzaldehyde (FNB) highlights its potential as a bioactive agent. researchgate.net In a docking simulation, FNB was evaluated for its inhibitory activity against aldehyde dehydrogenases (ALDHs), a family of enzymes relevant in various diseases. researchgate.net The study reported a maximum binding energy of -6.0 kcal/mol, suggesting a favorable interaction with the enzyme's active site. researchgate.net Such studies provide a basis for understanding how this compound might interact with biological targets, guiding further experimental validation. researchgate.net

Below is a table summarizing the docking results for the related compound 4-fluoro-3-nitrobenzaldehyde against the ALDH protein target.

| Ligand | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| 4-Fluoro-3-nitrobenzaldehyde | Aldehyde Dehydrogenases (ALDHs) | -6.0 |

Data sourced from a study on 4-fluoro-3-nitrobenzaldehyde and is illustrative for the potential biological interactions of this compound. researchgate.net

Biological Activity and Medicinal Chemistry Research Applications of 2 Fluoro 6 Nitrobenzaldehyde

Antimicrobial Activity Studies

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. In this context, 2-Fluoro-6-nitrobenzaldehyde has been investigated as a potential source for new antibacterial drugs.

Effectiveness Against Gram-Positive and Gram-Negative Bacteria

Research has demonstrated that this compound and its derivatives exhibit promising antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have specifically highlighted its effectiveness against clinically relevant pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net The presence of the fluorine atom in the structure of this compound is believed to enhance its bioavailability and metabolic stability, making it a person of interest for further drug development.

Derivatives of this compound, particularly Schiff bases, have shown significant antibacterial action. researchgate.net For instance, certain Schiff base derivatives have been tested against various bacterial strains, revealing their potential to inhibit bacterial growth. researchgate.net The antimicrobial efficacy of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | Compound Type | Observed Effect |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | This compound derivatives | Inhibition of growth researchgate.net |

| Escherichia coli (Gram-negative) | This compound derivatives | Inhibition of growth researchgate.net |

Proposed Mechanisms of Action

The precise mechanisms through which this compound and its derivatives exert their antimicrobial effects are still under investigation. However, a prominent proposed mechanism is the disruption of bacterial cell wall synthesis. The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, and its inhibition can lead to cell lysis and death. libretexts.orgnih.gov This mechanism is a common target for many existing antibiotics because mammalian cells lack a cell wall, offering a degree of selective toxicity. libretexts.org

The aldehyde group in this compound is reactive and can form Schiff bases with amines, which are vital intermediates in numerous biochemical reactions within bacteria. This interaction could potentially interfere with essential cellular processes. Additionally, the nitro group can be reduced to form reactive intermediates that may interact with various cellular components, contributing to the compound's biological effects.

Evaluation as a Lead Compound for Novel Antibiotics

The demonstrated effectiveness against both Gram-positive and Gram-negative bacteria positions this compound as a promising lead compound in the development of new antibiotics. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. The unique structural features of this compound, including the electron-withdrawing nitro group and the fluorine atom, provide a scaffold for further chemical modifications to enhance its potency and pharmacokinetic profile. The development of derivatives, such as Schiff bases, is a key strategy in this endeavor, aiming to create more potent and selective antimicrobial agents. researchgate.net

Anti-Inflammatory and Antioxidant Potentials

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Research has begun to explore the potential of this compound and related compounds in these areas.

Inhibition of Cytokine Production in Inflammatory Pathways

In vitro studies have provided initial evidence for the anti-inflammatory potential of compounds related to this compound. Inflammation is a complex biological response, and a key aspect is the production of signaling molecules called cytokines. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), can exacerbate inflammatory conditions. mdpi.comunivr.itmdpi.com Research has shown that certain compounds can inhibit the production of these pro-inflammatory cytokines in cell lines, suggesting a potential therapeutic benefit in conditions characterized by chronic inflammation. nih.gov While direct studies on this compound are limited in this specific area, the anti-inflammatory activity observed in structurally similar compounds warrants further investigation.

Reported Anti-Inflammatory and Antioxidant Effects

| Biological Effect | Observed Action | Potential Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in in vitro models nih.gov | Modulation of inflammatory signaling pathways |

| Antioxidant | Effective scavenging of free radicals | Donation of hydrogen atoms to neutralize free radicals |

Assessment of Antioxidant Effects

The antioxidant properties of compounds structurally related to this compound have also been a subject of study. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential. farmaciajournal.com Some studies have shown that related compounds can effectively neutralize free radicals, which may contribute to protective effects against diseases linked to oxidative stress. This antioxidant activity is often attributed to the presence of specific functional groups within the molecule that can donate hydrogen atoms to stabilize free radicals.

Anticancer and Neuroprotective Investigations

Research into this compound has explored its potential applications in oncology and neurology, focusing on its effects on cancer cells and its role in the development of neuroprotective agents.